N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine
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Overview
Description
N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family This compound is characterized by its complex structure, which includes both dimethylphenyl and fluorophenyl groups attached to a pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the dimethylphenyl and fluorophenyl groups through nucleophilic substitution reactions. Key reagents often include halogenated precursors and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Reaction conditions are carefully controlled to ensure consistency and efficiency, often involving high-throughput screening of catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pteridine ring, such as reducing nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated precursors with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine exerts its effects is often related to its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Compared to other pteridine derivatives, N4-(3,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is unique due to the specific arrangement of its substituents. Similar compounds include:
N4-(3,4-dimethylphenyl)pteridine-2,4-diamine: Lacks the fluorophenyl group, which may alter its chemical and biological properties.
N2-(4-fluorophenyl)pteridine-2,4-diamine:
This compound’s distinct combination of substituents provides unique electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-3-6-16(11-13(12)2)24-19-17-18(23-10-9-22-17)26-20(27-19)25-15-7-4-14(21)5-8-15/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMJFAGBHAEFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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